3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester
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Overview
Description
3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester is a bicyclic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is notable for its unique bicyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is often used as a building block in pharmaceutical and chemical research due to its versatile reactivity and stability .
Preparation Methods
The synthesis of 3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity . The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester: This compound has a similar bicyclic structure but with different ring sizes and functional groups.
tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate: Another closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-4-7-5-13-6-8(7)11/h7-8H,4-6H2,1-3H3 |
InChI Key |
WGXOGICTDCXXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1COC2 |
Origin of Product |
United States |
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